![molecular formula C16H17FN2O3S B11795779 2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid](/img/structure/B11795779.png)
2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid is a synthetic compound with a complex structure It is characterized by the presence of a thiazole ring, a butyramido group, and a fluoro-methylphenyl group
Vorbereitungsmethoden
The synthesis of 2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the butyramido group and the fluoro-methylphenyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and chemical research.
Biology: The compound may play a role in the regulation of central inflammation and brain inflammation processes.
Industry: The compound is used in bulk manufacturing and custom synthesis for various industrial applications
Wirkmechanismus
The mechanism of action of 2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act as a peroxisome proliferator-activated receptor agonist, playing a crucial role in regulating inflammation and other biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid include other thiazole derivatives with varying functional groups. These compounds may share similar chemical properties but differ in their specific applications and mechanisms of action. The unique combination of the butyramido group, fluoro-methylphenyl group, and thiazole ring in this compound distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C16H17FN2O3S |
---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-[2-(butanoylamino)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H17FN2O3S/c1-3-4-13(20)18-16-19-15(12(23-16)8-14(21)22)10-5-6-11(17)9(2)7-10/h5-7H,3-4,8H2,1-2H3,(H,21,22)(H,18,19,20) |
InChI-Schlüssel |
KIPDOYLRVFPSAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.